2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that features a fluorophenyl group, a pyrimidinone core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate, followed by cyclization with guanidine to yield the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidinone core interacts with active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the pyrimidinone core.
2-Methyl-6-oxopyrimidin-1(6H)-yl acetic acid: Contains the pyrimidinone core but lacks the fluorophenyl group.
Uniqueness
2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the combination of the fluorophenyl group and the pyrimidinone core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H11FN2O3 |
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Molecular Weight |
262.24 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H11FN2O3/c1-8-15-11(9-2-4-10(14)5-3-9)6-12(17)16(8)7-13(18)19/h2-6H,7H2,1H3,(H,18,19) |
InChI Key |
LWMGKUMPNSFQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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